Perchloric acid, neodymium(3+) salt, hexahydrate (8CI,9CI)

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

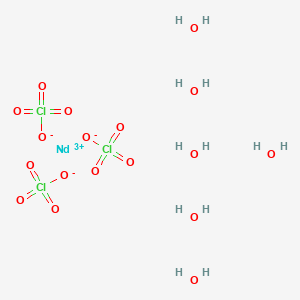

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as neodymium(3+) triperchlorate hexahydrate , reflecting its cationic, anionic, and hydration components. The neodymium(III) ion coordinates with three perchlorate anions and six water molecules, consistent with its hexahydrate formulation. Alternative nomenclature includes neodymium triperchlorate hexahydrate and neodymium perchlorate hydrated, though these lack the specificity of the IUPAC name.

The compound is registered under multiple CAS numbers, including 17522-69-9 (hexahydrate form) and 13498-06-1 (crystalline hydrate with variable water content). This discrepancy arises from differences in hydration-state reporting and analytical methodologies. For example, commercial sources often label the compound broadly as "crystalline hydrate" without specifying water content, leading to ambiguities in chemical databases.

Table 1: Chemical Designations and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | neodymium(3+) triperchlorate hexahydrate |

| CAS Numbers | 17522-69-9 (hexahydrate), 13498-06-1 (crystalline hydrate) |

| Linear Formula | Nd(ClO₄)₃·6H₂O |

| Synonyms | Neodymium triperchlorate hexahydrate, neodymium perchlorate hydrated |

Crystallographic Identification and Space Group Characterization

Crystallographic studies of anhydrous Nd(ClO₄)₃ reveal a hexagonal lattice in the P6₃/m space group, though the hexahydrate’s structure remains less characterized. In the anhydrous form, neodymium adopts a 9-coordinate geometry , bonding to six oxygen atoms at 2.48 Å and three at 2.56 Å. The perchlorate anions exhibit tetrahedral geometry, with Cl–O bond lengths of 1.42–1.47 Å. While these findings pertain to the anhydrous compound, the hexahydrate likely incorporates water molecules into its coordination sphere, altering bond distances and symmetry.

Table 2: Crystallographic Data for Anhydrous Nd(ClO₄)₃

| Parameter | Value |

|---|---|

| Space Group | P6₃/m |

| Nd Coordination | 9-coordinate (6 O at 2.48 Å, 3 O at 2.56 Å) |

| Cl–O Bond Lengths | 1.42 Å (terminal), 1.47 Å (bridging) |

| Oxygen Sites | 3 inequivalent sites: terminal, bridging, and distorted geometries |

The absence of crystallographic data for the hexahydrate in the literature underscores the need for further structural studies to resolve water coordination effects.

Hydration State Verification and Water Coordination Analysis

Analytical methods confirm the hexahydrate formulation through stoichiometric and elemental analyses. The theoretical neodymium content in Nd(ClO₄)₃·6H₂O is 26.2% , calculated from its molecular weight (550.68 g/mol). Experimental assays report a minimum neodymium content of 24.5% , suggesting minor deviations due to variable hydration or impurities. Thermogravimetric analysis (TGA) would clarify water loss patterns, though such data are unavailable in the provided sources.

The six water molecules likely occupy coordination sites around the neodymium ion, forming a hydrated complex. In analogous lanthanide perchlorates, water molecules directly bind to the metal center, creating an octahedral or distorted polyhedral geometry. For Nd(ClO₄)₃·6H₂O, this would imply a coordination number of 9 (3 from perchlorate oxygens, 6 from water), though experimental validation is required.

Table 3: Hydration State Verification

| Parameter | Theoretical (Hexahydrate) | Experimental (Crystalline Hydrate) |

|---|---|---|

| Nd Content | 26.2% | 24.5% (minimum) |

| Water Molecules | 6 | Variable (X in Nd(ClO₄)₃·XH₂O) |

Discrepancies between theoretical and experimental values highlight challenges in synthesizing pure hexahydrate samples, necessitating advanced characterization techniques like single-crystal X-ray diffraction or vibrational spectroscopy.

Properties

Molecular Formula |

Cl3H12NdO18 |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

neodymium(3+);triperchlorate;hexahydrate |

InChI |

InChI=1S/3ClHO4.Nd.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 |

InChI Key |

IBYBWHUUINUIES-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchloric acid, neodymium(3+) salt, hexahydrate involves the reaction of neodymium oxide (Nd₂O₃) or neodymium hydroxide (Nd(OH)₃) with perchloric acid (HClO₄). The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrated crystals .

Industrial Production Methods

Industrial production of perchloric acid, neodymium(3+) salt, hexahydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the purity and consistency of the product. The compound is often produced in high purity grades for use in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Perchloric acid, neodymium(3+) salt, hexahydrate can undergo various chemical reactions, including:

Oxidation: As a perchlorate salt, it can act as an oxidizing agent.

Reduction: It can be reduced under specific conditions to form neodymium(III) compounds.

Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like hydrazine and other neodymium salts. The reactions are typically carried out in aqueous or alcoholic solutions under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazine can produce neodymium hydrazine complexes .

Scientific Research Applications

Properties

Chemical Structure and Characteristics

- Molecular Formula:

- Molecular Weight: 550.6835 g/mol

- Appearance: Typically forms pale purple to lavender crystals in its hydrated form.

- Solubility: Highly soluble in water, contributing to its utility in various applications.

Scientific Research Applications

- Magnetic Resonance Imaging (MRI)

- Optical Materials

- Catalysis

- Corrosion Inhibition

- Electrochemical Applications

- MRI Contrast Enhancement

- Optical Coatings

- Corrosion Resistance Testing

Mechanism of Action

The mechanism by which perchloric acid, neodymium(3+) salt, hexahydrate exerts its effects involves the interaction of neodymium ions with various molecular targets. Neodymium ions can interact with proteins, enzymes, and other biomolecules, potentially altering their structure and function. The perchlorate ions can also participate in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Cadmium Perchlorate Hexahydrate (Cd(ClO₄)₂·6H₂O)

Zinc Perchlorate Hexahydrate (Zn(ClO₄)₂·6H₂O)

Manganese(II) Perchlorate Hexahydrate (Mn(ClO₄)₂·6H₂O)

Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O)

- Regulatory Status : Banned in certain industrial applications (e.g., Toyota’s manufacturing standards) due to safety concerns .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Neodymium(III) Perchlorate Hexahydrate: High-purity grades (99.999%) are critical for advanced optical and magnetic materials.

- Cadmium Perchlorate : Despite high purity, its use is declining due to toxicity and regulatory barriers .

- Zinc Perchlorate: Preferred over cadmium in non-critical applications due to lower toxicity and cost .

Regulatory and Environmental Impact

Biological Activity

Perchloric acid, neodymium(3+) salt, hexahydrate, commonly referred to as neodymium(III) perchlorate (Nd(ClO₄)₃·6H₂O), is an inorganic compound with notable physical and chemical properties. This compound has garnered interest due to its potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

Neodymium(III) perchlorate is characterized by its solubility in water, forming purple-pink hydrated crystals. The hexahydrate form consists of six water molecules coordinated to each neodymium ion, which contributes to its stability and solubility in aqueous solutions . The compound's chemical formula is represented as:

Toxicological Profile

Neodymium compounds, including neodymium(III) perchlorate, have been studied for their toxicological effects. Research indicates that exposure to neodymium salts can lead to irritant effects on the skin and eyes. Additionally, these compounds are classified as potential environmental hazards due to their bioaccumulation potential in aquatic systems .

Key Toxicological Findings:

- Irritation : Neodymium salts can cause irritation upon contact with skin and mucous membranes.

- Environmental Impact : Neodymium ions may accumulate in aquatic organisms, leading to toxic effects at higher trophic levels.

Bioactivity Studies

Recent studies have explored the bioactivity of neodymium salts in various biological systems. For instance, research has indicated that neodymium ions can interact with cellular components, potentially influencing cellular processes such as proliferation and apoptosis.

Table 1: Summary of Biological Effects of Neodymium(III) Perchlorate

Case Studies

-

Cellular Response to Neodymium Ions :

A study conducted on fibroblast cells demonstrated that exposure to neodymium ions led to a dose-dependent increase in cell proliferation at lower concentrations (up to 50 µM), while higher concentrations (above 100 µM) resulted in significant apoptosis . -

Antioxidant Properties :

Research highlighted the antioxidant potential of neodymium salts. In vitro assays showed that neodymium(III) perchlorate could reduce levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative stress .

Q & A

Q. What are the critical safety protocols for handling neodymium perchlorate hexahydrate in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of aerosols, as perchlorates can release hazardous vapors during reactions .

- Personal Protective Equipment (PPE): Wear acid-resistant gloves, lab coats, and goggles. Avoid synthetic materials that may react with perchloric acid residues .

- Decontamination: Immediately wash spills with copious water. Neutralize residual acid with sodium bicarbonate before disposal .

- First Aid: For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

Q. How is neodymium perchlorate hexahydrate synthesized, and what purity controls are recommended?

Methodological Answer:

- Synthesis: Dissolve neodymium oxide (Nd₂O₃) in 72% perchloric acid (HClO₄) under controlled heating (60–80°C). Evaporate to crystallization, avoiding dryness to prevent anhydrous acid formation .

- Purification: Recrystallize from dilute HClO₄ (≤60%) to minimize residual acid concentration. Filter using glass frits, not organic filter paper .

- Purity Verification: Use inductively coupled plasma mass spectrometry (ICP-MS) to confirm Nd³⁺ stoichiometry and X-ray diffraction (XRD) for crystallinity .

Q. What spectroscopic techniques are optimal for characterizing neodymium perchlorate hexahydrate?

Methodological Answer:

- UV-Vis Spectroscopy: Measure absorption bands in the visible range (e.g., 580 nm, 740 nm) to confirm Nd³⁺ electronic transitions. Use 10% HClO₄ as a solvent to avoid ligand interference .

- FT-IR Spectroscopy: Identify O–H stretching (3400–3200 cm⁻¹) and ClO₄⁻ symmetric/asymmetric vibrations (1100–625 cm⁻¹) .

- Thermogravimetric Analysis (TGA): Quantify hydration water loss between 50–150°C and decomposition of ClO₄⁻ above 300°C .

Advanced Research Questions

Q. How can discrepancies in thermal stability data for neodymium perchlorate hexahydrate be resolved under varying humidity?

Methodological Answer:

- Controlled Humidity Chambers: Perform TGA in nitrogen atmospheres with regulated humidity (0–90% RH) to isolate hydration/dehydration effects .

- Kinetic Analysis: Apply the Kissinger method to decomposition peaks in differential scanning calorimetry (DSC) data, comparing activation energies across humidity conditions .

- Crystallographic Monitoring: Use in-situ XRD to track structural changes during heating, correlating phase transitions with mass loss .

Q. What experimental designs mitigate risks when using neodymium perchlorate hexahydrate as an oxidizing agent in organic synthesis?

Methodological Answer:

- Solvent Selection: Use non-reducible solvents (e.g., acetonitrile or sulfuric acid) to avoid unintended redox reactions. Pre-purify solvents to remove trace organics .

- Concentration Control: Maintain HClO₄ below 72% to prevent azeotropic concentration during reflux. Use cooling condensers to minimize vapor accumulation .

- Reaction Monitoring: Employ real-time Raman spectroscopy to detect ClO₄⁻ reduction byproducts (e.g., Cl⁻) and adjust stoichiometry dynamically .

Q. How can recrystallization of neodymium perchlorate hexahydrate be optimized to reduce residual acid hazards?

Methodological Answer:

- Stepwise Dilution: After synthesis, dilute the solution to 40–50% HClO₄ before cooling to 4°C. This reduces adherent acid on crystals .

- Washing Protocol: Rinse crystals with ice-cold ethanol (≤−20°C) to remove surface acid without dissolving the hexahydrate .

- Acid Quantification: Titrate wash solutions with standardized NaOH to ensure residual HClO₄ <1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.